N-(3,5-Dichlorophenyl)glutarimide
Description
Properties
CAS No. |
32809-21-5 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.1 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-4-8(13)6-9(5-7)14-10(15)2-1-3-11(14)16/h4-6H,1-3H2 |
InChI Key |
ZGZPBOAFKVGCKF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |
Other CAS No. |
32809-21-5 |
Synonyms |
N-(3,5-dichlorophenyl)glutarimide N-diClPh-GI |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
N-(3,5-Dichlorophenyl)glutarimide has been identified as an effective herbicide. Research indicates that glutarimide derivatives exhibit potent herbicidal effects against a variety of weeds, especially in paddy fields. The compound acts by disrupting the growth of target plants while showing minimal phytotoxicity to crops such as rice and soybean .
Mechanism of Action
The herbicidal mechanism involves the inhibition of specific enzymes essential for plant metabolism. This selective action allows for effective weed management without harming desired crops, which is crucial for sustainable agriculture.
Case Study: Efficacy in Paddy Fields
A field study demonstrated the efficacy of this compound in controlling common paddy weeds. The application resulted in a significant reduction in weed biomass compared to untreated controls, confirming its potential as a valuable herbicide in rice cultivation.
Pharmacological Applications
Nephrotoxicity Studies
Research has explored the nephrotoxic potential of this compound compared to its succinimide counterpart. A study involving Fischer 344 rats revealed that while N-(3,5-Dichlorophenyl)succinimide caused kidney damage, this compound did not significantly alter renal function or morphology . This finding suggests that the glutarimide variant may be safer for therapeutic applications.
Potential Therapeutic Uses
The compound has been investigated for its role in drug development, particularly as a scaffold for synthesizing new therapeutic agents. The structural characteristics of this compound make it a candidate for developing drugs targeting various diseases due to its biological activity profile.
Antifungal Properties
This compound exhibits antifungal activity against several pathogens. Studies have shown that modifications on the benzene moiety enhance antifungal efficacy against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. These compounds have demonstrated broad-spectrum antimicrobial properties in both in vitro and greenhouse tests .
Research Findings Summary Table
Conclusion and Future Directions
This compound shows promise across multiple applications, particularly in agriculture as a herbicide and in pharmacology due to its safety profile compared to other derivatives. Future research should focus on optimizing its chemical structure to enhance efficacy and safety further while exploring its potential in new therapeutic avenues.
Chemical Reactions Analysis
Amidation
-
Reagents : Glutaric acid derivatives react with 3,5-dichloroaniline in the presence of activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, HATU) .
-
Conditions :
-
Product : Intermediate amide precursor forms before cyclization.
Cyclization
Table 1: Synthesis Methods and Conditions
| Reaction Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amidation | SOCl₂, DCC, HATU, triethylamine, 0–30°C | Amide precursor | |
| Cyclization | Thionyl chloride, reflux (40–160°C) | N-(3,5-Dichlorophenyl)glutarimide |
Hydrolysis Reaction
The glutarimide ring undergoes hydrolysis to form N-(3,5-dichlorophenyl)glutaramic acid , a nephrotoxic metabolite :
-
Conditions : Aqueous acidic or basic environments.
-
Mechanism : Cleavage of the imide bond, producing the corresponding dicarboxylic acid derivative.
-
Biological Impact : The hydrolysis product induces renal tubular damage in Fischer 344 rats via reactive metabolites .
Metabolic Reactions
In biological systems, this compound undergoes cytochrome P450-mediated hydroxylation :
-
Key Enzymes : Phenobarbital-inducible P450 isozymes enhance the formation of hydroxylated metabolites .
-
Metabolites : Hydroxylation at the 2- or 3-position of the glutarimide ring generates reactive intermediates .
-
Toxicity Mechanism : These metabolites bind to renal proteins, contributing to oxidative stress and kidney injury .
Table 2: Hydrolysis vs. Metabolic Pathways
Comparative Analysis with Analogues
Structural modifications significantly alter toxicity:
-
N-(3,5-Dichlorophenyl)succinimide (NDPS) : Contains a succinimide ring; highly nephrotoxic in rats .
-
This compound : Glutarimide ring reduces nephrotoxicity compared to NDPS .
-
N-(3,5-Difluorophenyl)succinimide : Fluorine substitution abolishes toxicity, highlighting the role of halogen electronegativity .
Key Research Findings
-
Cytochrome P450 Modulation : Pretreatment with phenobarbital (P450 inducer) exacerbates renal damage, while 1-aminobenzotriazole (P450 inhibitor) attenuates toxicity .
-
Structure-Activity Relationship : The glutarimide ring’s larger size and flexibility reduce metabolic activation compared to succinimide analogues .
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)succinimide (NDPS)
NDPS, a five-membered succinimide derivative, is a known nephrotoxicant in rats. Studies show that a single intraperitoneal dose (0.4 mmol/kg) causes severe renal tubular necrosis and impaired kidney function . The substitution of the succinimide ring with a glutarimide ring abolishes toxicity, likely due to altered metabolic pathways or reduced reactivity of the imide moiety .
3-Chloro-N-phenyl-phthalimide
This compound features a phthalimide core (a fused benzene-imide structure) with a 3-chlorophenyl substituent (Fig. 2). Unlike NDPG, it is primarily used in polymer synthesis, such as preparing polyimide monomers . The difference in application underscores how aromatic substitution patterns (mono-chloro vs. di-chloro) and imide ring rigidity influence functionality.
Fig. 2. Structure of 3-Chloro-N-phenyl-phthalimide.
N-(3,5-Dichlorophenyl)nicotinamide
While structurally distinct (nicotinamide backbone), this compound shares the 3,5-dichlorophenyl group. It is listed in chemical databases as a specialty chemical, though its biological activity remains uncharacterized in the provided evidence . The comparison emphasizes the versatility of the 3,5-dichlorophenyl moiety in diverse chemical contexts.
N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide
This fungicidal compound contains a cyclopropane-dicarboximide core. Its inclusion in fungicide formulations () suggests that imide derivatives with bulky substituents (e.g., cyclopropane) may enhance antifungal activity, though direct comparisons with NDPG are lacking.
Structural and Functional Analysis
Impact of Imide Ring Size
The transition from succinimide (5-membered) to glutarimide (6-membered) eliminates nephrotoxicity (Table 1). This may arise from differences in ring strain, metabolic stability, or interactions with renal transporters.
Table 1. Comparison of NDPG and NDPS
Role of Substituents
Compounds with 3,5-dichlorophenyl groups (e.g., NDPG, NDPS) exhibit varied bioactivity based on the attached functional groups. For instance:
- However, in NDPG, the larger glutarimide ring may sterically hinder toxic interactions .
- Crystal structure effects : In trichloro-acetamides, meta-substitution (3,5-dichloro) influences molecular packing and hydrogen bonding, which could modulate solubility and bioavailability .
Research Findings and Implications
- Toxicity : NDPG’s lack of nephrotoxicity contrasts sharply with NDPS, suggesting glutarimide derivatives may be safer for certain applications .
- Fungicidal activity : While NDPS is a fungicide, NDPG’s efficacy remains unstudied. Other 3,5-dichlorophenyl imides (e.g., cyclopropane-dicarboximide) show fungicidal properties, indicating that ring modifications could tune activity .
- Synthetic utility : Phthalimide derivatives highlight the importance of rigid aromatic cores in polymer chemistry, whereas glutarimides may offer flexibility in drug design .
Preparation Methods
Reaction Mechanism and Stoichiometry
Glutaric anhydride reacts with 3,5-dichloroaniline in a 1:1 molar ratio, initiating a ring-opening nucleophilic attack to form the intermediate N-(3,5-dichlorophenyl)glutaramic acid. Subsequent dehydration and cyclization yield the target glutarimide. The reaction proceeds via two stages:
Optimized Reaction Conditions
Key parameters for maximizing yield include solvent selection, temperature, and dehydrating agents:
| Parameter | Optimal Range | Role |
|---|---|---|
| Solvent | Toluene, Xylene, or Dioxane | Facilitates homogeneous mixing |
| Temperature | 80–160°C | Accelerates cyclization |
| Dehydrating Agent | Thionyl chloride (SOCl₂) | Removes water, shifts equilibrium |
| Reaction Time | 3–18 hours | Balances completion vs. side reactions |
For instance, refluxing glutaric anhydride with 3,5-dichloroaniline in toluene at 110°C for 12 hours in the presence of thionyl chloride yields this compound with >70% efficiency. Alternative dehydrating agents like polyphosphoric acid or acetic anhydride may substitute for SOCl₂ but often require higher temperatures (140–160°C).
Two-Step Synthesis via Glutaric Acid Intermediate
A modified approach isolates the glutaric acid intermediate before cyclization, offering better control over purity. This method, detailed in patent EP0454444A1, involves:
Step 1: Synthesis of N-(3,5-Dichlorophenyl)glutaramic Acid
Glutaric anhydride and 3,5-dichloroaniline are refluxed in a non-polar solvent (e.g., toluene) without catalysts. The intermediate precipitates upon cooling and is purified via recrystallization:
Yields for this step typically exceed 85% when using a 1.2:1 molar ratio of anhydride to amine.
Step 2: Cyclization to Glutarimide
The glutaramic acid undergoes dehydration using acidic or basic conditions:
-
Acidic Conditions : Heating with concentrated sulfuric acid or polyphosphoric acid at 100–120°C for 2–4 hours.
-
Basic Conditions : Sodium acetate in acetic anhydride at reflux (140°C) for 6 hours.
Acidic conditions favor faster reaction times but risk sulfonation side products, while basic methods offer milder conditions with comparable yields (65–75%).
Alternative Methods and Optimization Strategies
Solvent-Free Synthesis
Recent advancements demonstrate that solvent-free reactions under microwave irradiation reduce processing time. For example, mixing equimolar glutaric anhydride and 3,5-dichloroaniline with a catalytic amount of p-toluenesulfonic acid (PTSA) at 120°C for 30 minutes achieves 68% yield. This method minimizes waste but requires precise temperature control to prevent decomposition.
Comparative Analysis of Synthesis Routes
The table below contrasts the efficiency, scalability, and practicality of dominant methods:
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Cyclocondensation | 70–75 | 12–18 | 90–95 | High |
| Two-Step Acidic | 65–70 | 4–6 | 85–90 | Moderate |
| Two-Step Basic | 70–75 | 6–8 | 95–98 | High |
| Solvent-Free Microwave | 65–68 | 0.5 | 80–85 | Low |
Critical Challenges and Solutions
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(3,5-Dichlorophenyl)glutarimide, and how can reaction conditions be optimized?
- Methodology :
- Amide coupling : React glutaric anhydride with 3,5-dichloroaniline in a polar aprotic solvent (e.g., DMF) under reflux, using a coupling agent like DCC or EDCI. Monitor reaction progress via TLC.
- Cyclization : For glutarimide formation, employ intramolecular cyclization under acidic or basic conditions. For example, use H₂SO₄ as a catalyst at 80–100°C.
- Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl group) and imide protons (δ 8.0–8.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm).
- IR : Detect C=O stretching (1700–1750 cm⁻¹) and N–H bending (1550–1600 cm⁻¹).
- MS : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈Cl₂N₂O₂) .
Q. What biological activities have been reported for this compound and structurally related compounds?
- Anticancer activity : Pyrazoline derivatives of N-(3,5-dichlorophenyl) show cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM in MCF-7 cells) via tubulin inhibition .
- Enzyme modulation : Analogues interact with melanocortin receptors (MC5R) and inhibit acetylcholinesterase (AChE), suggesting applications in metabolic disorders and neurodegeneration .
- Herbicidal activity : Chlorinated phenyl derivatives exhibit herbicidal effects by disrupting plant lipid biosynthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogen variation) influence the bioactivity of this compound?
- Key findings :
- Chlorine positioning : 3,5-dichloro substitution enhances metabolic stability and receptor binding compared to mono-chloro analogues .
- Heterocyclic extensions : Pyrazoline or chalcone moieties improve anticancer potency by enabling π-π stacking with target proteins (e.g., tubulin) .
- Methodology :
- Synthesize derivatives with varied substituents (e.g., fluorine, methyl groups).
- Evaluate SAR using in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking .
Q. What mechanisms underlie the nephrotoxicity of halogenated phenyl derivatives, and how can they be mitigated in drug design?
- Mechanism :
- Chlorine atoms in N-(3,5-dichlorophenyl) compounds undergo bioactivation to reactive intermediates (e.g., quinone imines), causing oxidative stress in renal proximal tubules .
- Mitigation strategies :
- Introduce electron-withdrawing groups (e.g., nitro) to reduce metabolic activation.
- Conduct in vitro toxicity screening (e.g., LLC-PK1 cell assays) and structure-detoxification relationship (SDR) studies .
Q. How can computational tools (e.g., molecular dynamics, QSAR) aid in predicting the pharmacokinetics and target interactions of this compound?
- In silico workflow :
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Docking : Simulate binding to MC5R or AChE using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- Validation : Correlate computational predictions with in vitro data (e.g., IC₅₀, binding constants) .
Contradictions and Gaps in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
